Cas no 769-30-2 (1,3-Benzodioxol-4-ylmethanol)

1,3-Benzodioxol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- Benzo[d][1,3]dioxol-4-ylmethanol
- 1,3-BENZODIOXOL-4-YLMETHANOL
- 1,3-Benzodioxole-4-methanol
- 4-(Hydroxymethyl)-1,3-benzodioxole
- Benzodioxol-4-ylmethanol
- Benzo[1,3]dioxol-4-yl-methanol
- 2H-1,3-benzodioxol-4-ylmethanol
- RARECHEM AL BD 0228
- 1,3-Benzodioxol-4-Yl-Methanol
- (1,3-Benzodioxol-4-yl)methanol
- XVCMMPXFVAHHQN-UHFFFAOYSA-N
- BCP25756
- 2,3-(Methylenedioxy)benzyl alcohol
- SBB086827
- (benzo[d][1,3]dioxol-7-yl)
- CS-W005475
- AKOS009157369
- MFCD02681980
- J-503862
- DS-13498
- DTXSID90379873
- SCHEMBL506237
- SDCCGMLS-0065922.P001
- A25931
- FT-0606546
- (benzo[d][1,3]dioxol-7-yl)methanol
- Benzo[d][1 pound not3]dioxol-4-ylmethanol
- (1,3-dioxaindan-4-yl)methanol
- 769-30-2
- EN300-249682
- 1,3-Benzodioxol-4-ylmethanol
-
- MDL: MFCD02681980
- Inchi: 1S/C8H8O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,9H,4-5H2
- InChI Key: XVCMMPXFVAHHQN-UHFFFAOYSA-N
- SMILES: O1C([H])([H])OC2=C([H])C([H])=C([H])C(C([H])([H])O[H])=C12
Computed Properties
- Exact Mass: 152.04700
- Monoisotopic Mass: 152.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 38.7
Experimental Properties
- Density: 1.329±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 39 ºC
- Boiling Point: 287.9±19.0 ºC (760 Torr),
- Flash Point: 127.9±21.5 ºC,
- Refractive Index: 1.594
- Solubility: Slightly soluble (7.9 g/l) (25 º C),
- PSA: 38.69000
- LogP: 0.90760
1,3-Benzodioxol-4-ylmethanol Security Information
- Safety Instruction: S24/25
1,3-Benzodioxol-4-ylmethanol Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Benzodioxol-4-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 222041-5g |
Benzo[d][1,3]dioxol-4-ylmethanol |
769-30-2 | 95% | 5g |
£123.00 | 2022-03-01 | |
TRC | B601030-100mg |
1,3-Benzodioxol-4-ylmethanol |
769-30-2 | 100mg |
$ 80.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ993-1g |
1,3-Benzodioxol-4-ylmethanol |
769-30-2 | 97% | 1g |
¥233.0 | 2023-09-01 | |
Enamine | EN300-249682-1.0g |
(1,3-dioxaindan-4-yl)methanol |
769-30-2 | 95% | 1.0g |
$20.0 | 2024-06-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ993-200mg |
1,3-Benzodioxol-4-ylmethanol |
769-30-2 | 97% | 200mg |
¥66.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ993-250mg |
1,3-Benzodioxol-4-ylmethanol |
769-30-2 | 97% | 250mg |
92CNY | 2021-05-08 | |
Fluorochem | 222041-1g |
Benzo[d][1,3]dioxol-4-ylmethanol |
769-30-2 | 95% | 1g |
£29.00 | 2022-03-01 | |
abcr | AB144875-5 g |
1,3-Benzodioxol-4-ylmethanol, 97%; . |
769-30-2 | 97% | 5g |
€271.70 | 2022-06-12 | |
Chemenu | CM116094-10g |
4-(Hydroxymethyl)-1,3-benzodioxole |
769-30-2 | 97% | 10g |
$194 | 2021-06-09 | |
Chemenu | CM116094-10g |
4-(Hydroxymethyl)-1,3-benzodioxole |
769-30-2 | 97% | 10g |
$*** | 2023-05-29 |
1,3-Benzodioxol-4-ylmethanol Related Literature
-
1. The synthesis and identification of alkenyl and alkadienyl catechols of Burmese lacMelvyn V. Sargent,Sirichai Wangchareontrakul,Alan Jefferson J. Chem. Soc. Perkin Trans. 1 1989 431
Additional information on 1,3-Benzodioxol-4-ylmethanol
Professional Introduction to 1,3-Benzodioxol-4-ylmethanol (CAS No. 769-30-2)
1,3-Benzodioxol-4-ylmethanol, identified by the Chemical Abstracts Service (CAS) number 769-30-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, belonging to the benzodioxole class, exhibits a unique structural framework characterized by a methanol substituent at the 4-position of the benzodioxole ring. The presence of this functional group imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The benzodioxole moiety, also known as dihydroxybenzene oxide, is a key pharmacophore in many bioactive molecules. Its structural motif is frequently encountered in natural products and synthetic drugs, contributing to its utility in medicinal chemistry. The methanol group at the 4-position enhances the compound's solubility in polar solvents and facilitates further derivatization, enabling the creation of diverse analogs with tailored biological profiles.
In recent years, 1,3-Benzodioxol-4-ylmethanol has been extensively studied for its potential pharmacological applications. Research has highlighted its role as a precursor in the synthesis of various bioactive compounds, including those with antimicrobial, anti-inflammatory, and neuroprotective properties. The compound's structural features have been leveraged to develop derivatives that interact with specific biological targets, demonstrating its versatility in drug discovery.
One of the most compelling aspects of 1,3-Benzodioxol-4-ylmethanol is its incorporation into innovative drug candidates targeting complex diseases. For instance, studies have explored its utility in designing molecules that modulate central nervous system (CNS) pathways. The benzodioxole ring is known to interact with certain neurotransmitter systems, suggesting potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases. Recent advances in computational chemistry have further accelerated the design of novel derivatives by predicting their binding affinities and pharmacokinetic profiles.
The synthesis of 1,3-Benzodioxol-4-ylmethanol typically involves multi-step organic reactions that establish the benzodioxole core followed by functionalization at the 4-position. Modern synthetic methodologies have improved the efficiency and scalability of these processes, allowing for larger-scale production needed for preclinical and clinical studies. The compound's stability under various conditions has also been a focus of research, ensuring its suitability for industrial applications.
From a medicinal chemistry perspective, 1,3-Benzodioxol-4-ylmethanol serves as a critical building block for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can uncover new insights into its biological activity and optimize its pharmacological properties. This approach has led to the identification of several promising lead compounds that are currently undergoing further investigation.
The growing interest in 1,3-Benzodioxol-4-ylmethanol extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly leveraging this compound to develop next-generation therapeutics with improved efficacy and reduced side effects. The integration of high-throughput screening technologies has enabled rapid identification of promising derivatives, expediting the drug discovery pipeline.
Environmental considerations have also played a role in the study of 1,3-Benzodioxol-4-ylmethanol. Researchers are exploring sustainable synthetic routes that minimize waste and reduce environmental impact. These efforts align with broader industry trends toward green chemistry principles, ensuring that the production and application of this compound are both effective and environmentally responsible.
Future directions in research on 1,3-Benzodioxol-4-ylmethanol include exploring its potential in combination therapies and personalized medicine approaches. By understanding how this compound interacts with other bioactive molecules, researchers can develop synergistic treatments that enhance therapeutic outcomes. Additionally, advances in biocatalysis may offer new ways to modify and functionalize this scaffold efficiently.
In summary,1,3-Benzodioxol-4-ylmethanol (CAS No. 769-30-2) represents a significant compound in pharmaceutical chemistry with diverse applications across drug discovery and development. Its unique structural features and biological activities make it a valuable asset for researchers seeking to create innovative therapeutic agents addressing unmet medical needs.
769-30-2 (1,3-Benzodioxol-4-ylmethanol) Related Products
- 1545210-25-0(3-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-ol)
- 1805611-18-0(6-(Difluoromethyl)-4-iodo-3-nitropyridine-2-sulfonamide)
- 40032-88-0(Thiophene, 2,2'-(1,2-ethenediyl)bis[3-bromo-, (E)- (9CI))
- 2137784-70-2(1H-2-Benzopyran-1-one, 3-acetyl-5-chloro-3,4-dihydro-3-methyl-)
- 1105206-92-5(4-chloro-N-{6-methyl-1,2oxazolo5,4-bpyridin-3-yl}benzamide)
- 2225178-14-1(2-Fluoro-6-(cyclobutyl)pyridine-3-boronic acid)
- 2089865-75-6(ethyl 7-bromoimidazo[1,2-a]pyrimidine-2-carboxylate)
- 1361808-80-1(5-(Chloromethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetonitrile)
- 2290784-38-0((1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde)
- 2172567-71-2(1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde)
